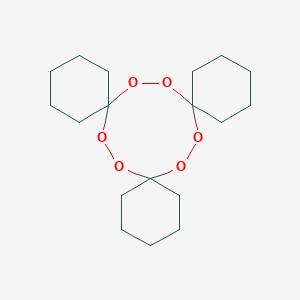
Tricyclohexylidene peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexylidene peroxide is a complex organic compound with the molecular formula C18H30O6. It is characterized by its unique structure, which includes multiple spirocyclic rings and oxygen atoms. This compound is also known by its ChemSpider ID 60764 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclohexylidene peroxide can undergo various chemical reactions, including:
Oxidation: The presence of oxygen atoms in its structure makes it susceptible to oxidation reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled laboratory conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Tricyclohexylidene peroxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, it is studied for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Tricyclohexylidene peroxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple oxygen atoms suggests potential interactions with enzymes and other proteins involved in oxidative processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic tri(cyclohexylidene peroxide): Another compound with a similar spirocyclic structure.
Trispiro[1,2,4,5,7,8-hexaoxacyclononane-3,1’6,1’‘9,1’‘’-tricyclohexane]: Shares structural similarities with Tricyclohexylidene peroxide.
Uniqueness
What sets this compound apart is its specific arrangement of spirocyclic rings and oxygen atoms, which confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
182-01-4 |
|---|---|
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
InChI-Schlüssel |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Kanonische SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Key on ui other cas no. |
182-01-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















